molecular formula C10H10N2O4S3 B2606700 3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795476-97-9

3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2606700
CAS No.: 1795476-97-9
M. Wt: 318.38
InChI Key: IYSIFODSVNXJCU-UHFFFAOYSA-N
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Description

3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a sophisticated chemical scaffold of significant interest in medicinal chemistry, primarily for the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. The compound integrates a thiazolidine-2,4-dione moiety, a well-established pharmacophore known for its role in modulating PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) and improving insulin sensitivity, with a sulfonylated azetidine group that contributes to targeted receptor binding and pharmacokinetic properties. Its primary research value lies in the development of novel antidiabetic therapeutics, as DPP-4 inhibitors function by prolonging the activity of incretin hormones, thereby stimulating glucose-dependent insulin secretion. This mechanism is a cornerstone of type 2 diabetes management, as detailed in research on gliptin-class drugs [https://pubmed.ncbi.nlm.nih.gov/32768354/]. The structural motif of a sulfonyl group linked to a heterocyclic system, as seen in the 1-(thiophen-2-ylsulfonyl)azetidine component, is frequently employed to enhance molecular recognition and selectivity for enzymatic targets like DPP-4 [https://pubs.acs.org/doi/10.1021/jm901575b]. Consequently, this compound serves as a critical intermediate and a versatile chemical probe for researchers investigating new pathways in metabolic syndrome, structure-activity relationships (SAR) in drug discovery, and the optimization of small-molecule inhibitors for serine proteases. Its utility extends to biochemical assay development and high-throughput screening campaigns aimed at identifying next-generation anti-hyperglycemic agents.

Properties

IUPAC Name

3-(1-thiophen-2-ylsulfonylazetidin-3-yl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S3/c13-8-6-18-10(14)12(8)7-4-11(5-7)19(15,16)9-2-1-3-17-9/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSIFODSVNXJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CS2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of thiazolidine-2,4-dione with azetidine derivatives under controlled conditions. The thiophen-2-ylsulfonyl group is introduced through sulfonylation reactions using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production while maintaining efficiency and reducing costs .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the thiophen-2-ylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Key Structural and Functional Insights:

Position 3 Substitutions: The target compound’s azetidine-thiophene sulfonyl group distinguishes it from analogs with simpler alkyl/aryl substitutions (e.g., aminoethyl in [302] or nitrobenzyl in TM17). The sulfonyl group may enhance hydrogen bonding with target proteins, while the azetidine’s compact ring improves pharmacokinetic properties . In contrast, compounds like 7k and COX-2 inhibitors (4a–e) use bulkier substituents (e.g., indole or piperidine), which may limit blood-brain barrier penetration but improve target specificity .

Position 5 Substitutions: Most analogs (e.g., TM17, Compound 5) feature arylidene groups at position 5, which are critical for π-stacking interactions with biological targets like PPARγ or kinases .

Biological Activity Trends :

  • Anticancer Activity : TZDs with 5-arylidene groups (e.g., [302]) show potent kinase inhibition, while the target compound’s sulfonyl-azetidine group may favor alternative pathways (e.g., apoptosis via Bcl-2 inhibition) .
  • Anti-inflammatory Effects : TM17’s bromo-methoxy-benzylidene group correlates with cytokine suppression, whereas the target’s sulfonyl group could modulate NF-κB or Toll-like receptor signaling .
  • Enzyme Inhibition : The absence of a 5-substituent may reduce aldose reductase or α-amylase affinity compared to analogs like Compound 5 or aldose reductase inhibitors .

Biological Activity

The compound 3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a derivative of thiazolidinediones (TZDs), a class of compounds known for their diverse biological activities, particularly in the fields of diabetes management and cancer therapy. This article delves into the biological activity of this specific compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H12N2O3S3\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_3\text{S}_3

This structure features a thiazolidine core, which is critical for its biological activity.

1. Antidiabetic Effects

Thiazolidinediones are primarily recognized for their role as insulin sensitizers. Research indicates that compounds within this class can enhance glucose uptake in peripheral tissues and improve insulin sensitivity. In particular, TZDs have shown efficacy in modulating pathways associated with glucose metabolism and lipid profiles.

2. Anticancer Properties

Recent studies have highlighted the potential anticancer effects of thiazolidinedione derivatives. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines. Specifically:

  • Mechanisms of Action : The anticancer activity is often attributed to the modulation of signaling pathways such as the Raf/MEK/ERK and PI3K/AKT pathways, which play crucial roles in cell proliferation and survival.
  • Case Study : A study evaluated the effects of TZD derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant cytotoxicity against these cancer cells while sparing normal breast cells, suggesting a selective action that minimizes adverse effects .

3. Anti-inflammatory Effects

Thiazolidinediones are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity may contribute to their therapeutic potential in conditions characterized by chronic inflammation.

Research Findings

A comprehensive analysis of various studies reveals the following key findings regarding the biological activity of this compound:

Study FocusFindingsReference
Antidiabetic ActivityEnhanced glucose uptake in muscle cells; improved insulin sensitivity
Anticancer ActivityInduced apoptosis in MCF-7 and MDA-MB-231; selective cytotoxicity
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6; modulation of macrophage activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione, and how are reaction conditions optimized?

  • Answer : The compound is synthesized via multi-step reactions. A common method involves Knoevenagel condensation , where thiazolidine-2,4-dione reacts with thiophenesulfonyl chloride in the presence of a base (e.g., NaH) under inert conditions. Solvents like dry DMF are used, and temperatures are maintained at 0–25°C to control exothermic reactions . Yield optimization often requires stoichiometric adjustments (e.g., 1.1 eq sulfonyl chloride) and extended reaction times (5–8 hours) . Green chemistry approaches, such as deep eutectic solvents, can enhance yields (up to 20% improvement) while reducing environmental impact .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are critical. NMR confirms the presence of key groups (e.g., thiophenyl sulfonyl at δ 7.5–8.0 ppm for aromatic protons), while HPLC (>95% purity) ensures minimal byproducts . Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ ion at m/z 385.2) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence PPAR-γ activation and anticancer activity?

  • Answer : The thiazolidine-2,4-dione core is essential for PPAR-γ binding, while the thiophenyl sulfonyl group enhances bioavailability. Comparative studies show that replacing the azetidine ring with a pyrrolidine moiety reduces PPAR-γ affinity by ~40%, as confirmed by luciferase reporter assays . Anticancer activity (e.g., apoptosis induction in HepG2 cells) correlates with electron-withdrawing substituents on the sulfonyl group, which increase electrophilicity and interaction with cellular targets .
Substituent PPAR-γ Activation (%) IC₅₀ (Cancer Cells, μM)
Thiophen-2-ylsulfonyl100 ± 512.3 ± 1.2
Naphthalene-2-carbonyl78 ± 818.9 ± 2.1
Phenylsulfonyl65 ± 624.5 ± 3.0
Data derived from in vitro assays .

Q. What methodologies resolve contradictions in reported biological activities (e.g., insulin sensitization vs. cytotoxicity)?

  • Answer : Discrepancies arise from cell-type specificity and concentration-dependent effects . For example, PPAR-γ activation (insulin sensitization) dominates at low concentrations (1–10 μM), while ROS-mediated apoptosis occurs at higher doses (>20 μM). Use dose-response curves and siRNA knockdown (e.g., PPAR-γ silencing) to isolate mechanisms. Flow cytometry with Annexin V/PI staining confirms apoptosis thresholds .

Q. How can synthesis be scaled using green chemistry without compromising yield?

  • Answer : Replace traditional solvents (DMF, THF) with choline chloride-based deep eutectic solvents (DES), which improve atom economy and reduce waste. For example, DES increases yield from 65% to 82% in sulfonylation steps while lowering energy consumption (reflux at 60°C vs. 80°C) .

Experimental Design Considerations

Q. What in vitro assays are most reliable for evaluating dual antidiabetic and anticancer properties?

  • Answer :

  • PPAR-γ Transactivation Assay : Luciferase-based reporter systems in HEK293 cells, using rosiglitazone as a positive control .
  • Glucose Uptake Assay : Differentiated 3T3-L1 adipocytes treated with 100 nM insulin and 10 μM compound; measure 2-NBDG uptake via fluorescence .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations. Validate apoptosis via caspase-3/7 activity assays .

Data Interpretation Challenges

Q. Why might computational docking predictions fail to match experimental PPAR-γ binding data?

  • Answer : Solvent effects and protein flexibility are often underestimated in docking simulations. Molecular dynamics (MD) simulations over 100 ns reveal that the sulfonyl group’s orientation shifts in aqueous environments, reducing predicted binding affinity by 30% compared to crystal structures . Always cross-validate with SPR (surface plasmon resonance) for kinetic binding parameters (ka/kd) .

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